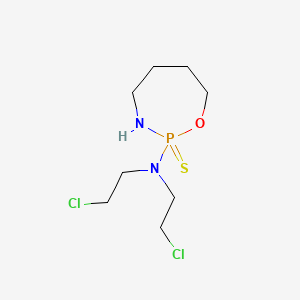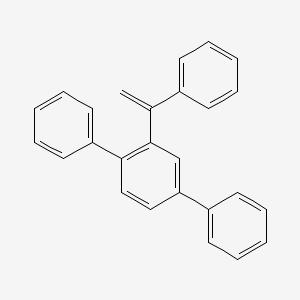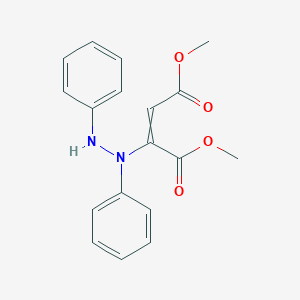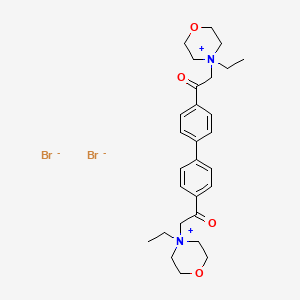
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes a hexahydro-1,3,2-oxazaphosphepine ring substituted with bis(2-chloroethyl)amino and sulfide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel with continuous stirring and temperature control. The mixture is initially cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly. The reaction temperature is then gradually increased to 20-40°C, and the reaction is continued until the conversion of the substrates is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide involves its ability to alkylate DNA and other cellular components. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is a key factor in the compound’s cytotoxic effects, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
Cyclophosphamide: A well-known anticancer drug with a similar structure but different functional groups.
Ifosfamide: Another anticancer agent with structural similarities to cyclophosphamide.
Bis(2-chloroethyl)amine: A simpler compound with similar alkylating properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its significant biological activity make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
78219-80-4 |
|---|---|
分子式 |
C8H17Cl2N2OPS |
分子量 |
291.18 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ5-oxazaphosphepan-2-amine |
InChI |
InChI=1S/C8H17Cl2N2OPS/c9-3-6-12(7-4-10)14(15)11-5-1-2-8-13-14/h1-8H2,(H,11,15) |
InChIキー |
GRICMEZZEYWLBF-UHFFFAOYSA-N |
正規SMILES |
C1CCOP(=S)(NC1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)
![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)

![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)

![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)




![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
